molecular formula C11H21NO2 B8771760 N-propyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 676124-70-2

N-propyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B8771760
CAS No.: 676124-70-2
M. Wt: 199.29 g/mol
InChI Key: CJRLLVNMKDWKPT-UHFFFAOYSA-N
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Description

N-propyl-1,4-dioxaspiro[4.5]decan-8-amine is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

676124-70-2

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-propyl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21NO2/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h10,12H,2-9H2,1H3

InChI Key

CJRLLVNMKDWKPT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2(CC1)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of n-propyl amine (162 ml, 1.474 mol) in methanol (500 ml) was chilled to 0-5° C. To this solution was added methanolic hydrochloric acid (155 ml, 44.47%) dropwise over a period of 30 minutes to achieve a pH of 6-7. Cyclohexandione monoethyleneketal 1 (100 g, 0.641 mol) was charged at 5° C. and the reaction was stirred for 15 minutes. Sodium cyanoborohydride (60 g, 0.952 mol) was added in 15 minutes at 5° C. The pH increased to about 8 and methanolic hydrochloric acid (15 ml, 44.47%) was added to bring the pH to 6-7. The reaction was allowed to come to 24-26° C. Stirring was continued for 2 hours. Methanol was distilled off (450 ml). Sodium carbonate (95 g, 0.896 mol) was dissolved in water (850 ml) and charged to the reaction mass at ambient temperature in one shot. The reaction mass was extracted with dichloromethane (2500 ml). The dichloromethane layers were combined and dried over sodium sulfate (8.5 g). The dichloromethane layer was concentrated to dryness at 40° C. and 15 mbar pressure. The product 2 was light yellow viscous oil. The weight of the product 2 obtained was 135 g (105.8%); GC purity 97.74%.
Quantity
162 mL
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reactant
Reaction Step One
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500 mL
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solvent
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155 mL
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reactant
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100 g
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reactant
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60 g
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reactant
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15 mL
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reactant
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95 g
Type
reactant
Reaction Step Six
Name
Quantity
850 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1,4-dioxaspiro[4.5]decan-8-one (2 g, 12.8 mmol), and propylamine (1.05 mL, 12.8 mmol), and sodium triacetoxyborohydride (8 g, 38 mmol) were taken in acetonitrile and stirred for 18 h at room temperature. The mixture concentrated under vacuum and the residue basified with NaHCO3, saturated with solid NaCl and extracted with EtOAc/iPrOH (4:1) four times. Organic layer separated, dried over Na2SO4 and evaporated to give the title compound.
Quantity
2 g
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reactant
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1.05 mL
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reactant
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8 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 9.36 g (60 mmol) 1,4-cyclohexanedione monoethylene acetal in 60 mL of methanol and 9.84 mL (120 mmol) of propylamine is added 0.6 g of palladium on carbon (10%). The mixture is stirred overnight under 4 bar hydrogen pressure. Filtration over Celite and concentration in vacuum provides the crude product in almost quantitative yield.
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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